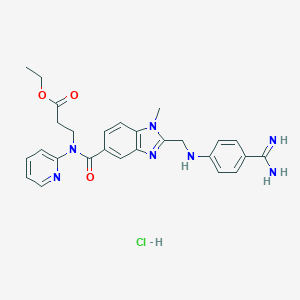

Dabigatran ethyl ester hydrochloride

Cat. No. B194505

Key on ui cas rn:

211914-50-0

M. Wt: 536.0 g/mol

InChI Key: FHWBKCGBULSVFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09212166B2

Procedure details

350 mL acetone, 250 mL water and 32.2 g potassium carbonate were stirred in round bottom flask at 25° C. The reaction mixture was cooled to 10° C. and 100 g of 1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-phenyl-N-(2-ethoxy carbonylethyl)amide hydrochloride of Formula (E) was added. 15 mL acetone and 16.8 mL n-hexyl chloroformate were added to the reaction mixture and stirred for 1 hour. The precipitated product was filtered and washed with mixture of acetone and water. The wet-cake was dissolved in acetone and stirred for 30 min. The product was obtained by addition of water followed by filtration. The wet-cake thus obtained was washed with acetone and dried to obtain dabigatran etexilate of Formula (E). 50 g dabigatran etexilate and 500 mL ethyl acetate were stirred at 25° C. The reaction mixture was charcoalized and filtered. The filtrate was heated 75° C. to 80° C. and stirred for 30 minutes and cooled to 25° C. to 35° C. The reaction mixture was filtered and washed with ethyl acetate to obtain pure dabigatran etexilate of Formula (F).

Name

1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-phenyl-N-(2-ethoxy carbonylethyl)amide hydrochloride

Quantity

100 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].Cl.C1(N(CCC(OCC)=O)C(C2C=CC3N(C)C(CNC4C=CC(C(=N)N)=CC=4)=NC=3C=2)=O)C=CC=CC=1.Cl.[C:46]([C:49]1[CH:54]=[CH:53][C:52]([NH:55][CH2:56][C:57]2[N:61]([CH3:62])[C:60]3[CH:63]=[CH:64][C:65]([C:67]([N:69]([CH2:76][CH2:77][C:78]([O:80][CH2:81][CH3:82])=[O:79])[C:70]4[CH:75]=[CH:74][CH:73]=[CH:72][N:71]=4)=[O:68])=[CH:66][C:59]=3[N:58]=2)=[CH:51][CH:50]=1)(=[NH:48])[NH2:47].[Cl:83][C:84]([O:86][CH2:87][CH2:88][CH2:89][CH2:90][CH2:91][CH3:92])=[O:85]>CC(C)=O.O>[CH3:92][CH2:91][CH2:90][CH2:89][CH2:88][CH2:87][O:86][C:84](/[N:48]=[C:46](\[NH2:47])/[C:49]1[CH:50]=[CH:51][C:52]([NH:55][CH2:56][C:57]2[N:61]([CH3:62])[C:60]3[CH:63]=[CH:64][C:65]([C:67]([N:69]([C:70]4[CH:75]=[CH:74][CH:73]=[CH:72][N:71]=4)[CH2:76][CH2:77][C:78]([O:80][CH2:81][CH3:82])=[O:79])=[O:68])=[CH:66][C:59]=3[N:58]=2)=[CH:53][CH:54]=1)=[O:85].[ClH:83].[C:46]([C:49]1[CH:54]=[CH:53][C:52]([NH:55][CH2:56][C:57]2[N:61]([CH3:62])[C:60]3[CH:63]=[CH:64][C:65]([C:67]([N:69]([CH2:76][CH2:77][C:78]([O:80][CH2:81][CH3:82])=[O:79])[C:70]4[CH:75]=[CH:74][CH:73]=[CH:72][N:71]=4)=[O:68])=[CH:66][C:59]=3[N:58]=2)=[CH:51][CH:50]=1)(=[NH:47])[NH2:48] |f:0.1.2,3.4,5.6,11.12|

|

Inputs

Step One

|

Name

|

1-methyl-2-[N-(4-amidinophenyl)aminomethyl]benzimidazol-5-yl-carboxylic acid-N-phenyl-N-(2-ethoxy carbonylethyl)amide hydrochloride

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C1(=CC=CC=C1)N(C(=O)C1=CC2=C(N(C(=N2)CNC2=CC=C(C=C2)C(N)=N)C)C=C1)CCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(N)(=N)C1=CC=C(C=C1)NCC1=NC2=C(N1C)C=CC(=C2)C(=O)N(C2=NC=CC=C2)CCC(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

16.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCCCCCC

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

32.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with mixture of acetone and water

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The wet-cake was dissolved in acetone

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was obtained by addition of water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet-cake thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCOC(=O)/N=C(/C=1C=CC(=CC1)NCC2=NC=3C=C(C=CC3N2C)C(=O)N(CCC(=O)OCC)C=4C=CC=CN4)\N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(N)(=N)C1=CC=C(C=C1)NCC1=NC2=C(N1C)C=CC(=C2)C(=O)N(C2=NC=CC=C2)CCC(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |